REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:6]([Cl:15])=[CH:7][C:8]([Cl:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:3])[CH3:2].OS(O)(=O)=O.[N+:21]([O-])([OH:23])=[O:22]>>[C:1]([NH:4][C:5]1[C:13]([N+:21]([O-:23])=[O:22])=[C:9]([C:8]([Cl:14])=[CH:7][C:6]=1[Cl:15])[C:10]([OH:12])=[O:11])(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=CC(=C(C(=O)O)C1)Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
The reaction mixture was cautiously poured onto ice resulting in the formation of a yellow precipitate
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
EXTRACTION
|
Details
|
then extracted into EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=O)O)C(=CC1Cl)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.1 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |